Quinuclium

Descripción

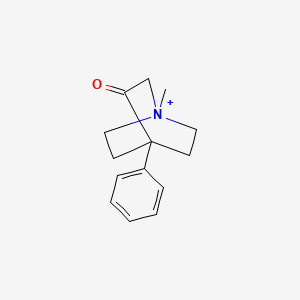

Quinuclium bromide (chemical name: 1-methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane bromide) is a quaternary ammonium compound classified as an antihypertensive agent . Its molecular formula is C₁₄H₁₈NO₂Br·H₂O, with a molecular weight of 372.25 g/mol. Structurally, it features a bicyclo[2.2.2]octane core substituted with a phenyl group and a methyl-oxo moiety, forming a positively charged azoniabicyclo system . Regulatory agencies such as the US FDA and EMA recognize it under identifiers UMLS C2825666 and XEVMPD SUB10224MIG, respectively . This compound bromide’s SMILES notation is C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-], reflecting its rigid bicyclic structure and bromide counterion .

Propiedades

Número CAS |

740741-60-0 |

|---|---|

Fórmula molecular |

C14H18NO+ |

Peso molecular |

216.30 g/mol |

Nombre IUPAC |

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C14H18NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1 |

Clave InChI |

UCKSYFRXTAWSPV-UHFFFAOYSA-N |

SMILES |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3 |

SMILES canónico |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3 |

Otros números CAS |

740741-60-0 |

Sinónimos |

1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Quinuclidinio se puede sintetizar a través de varios métodos. Un método común involucra la reacción de quinuclidina con cloruro de benzoilo en presencia de una base como el hidróxido de sodio. La reacción procede a través de la formación de un intermedio, que luego se cicla para formar quinuclidinio. Las condiciones de reacción típicamente implican calentar la mezcla de reacción a alrededor de 100 °C durante varias horas .

Métodos de producción industrial

En entornos industriales, el quinuclidinio se produce utilizando una ruta sintética similar, pero a mayor escala. La reacción se lleva a cabo en grandes reactores con control preciso sobre la temperatura y la presión para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a optimizar el proceso de producción y reducir el costo de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

Quinuclidinio se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: La reducción suave de quinuclidinio con estaño y ácido clorhídrico da 1,2,3,4-tetrahidroquinuclidinio.

Sustitución: Quinuclidinio se somete a reacciones de sustitución electrofílica y nucleofílica.

Reactivos y condiciones comunes

Oxidación: El ácido peracético se utiliza comúnmente como agente oxidante.

Reducción: El estaño y el ácido clorhídrico se utilizan para la reducción suave.

Sustitución: Los haluros de alquilo se utilizan para reacciones de alquilación.

Principales productos formados

Oxidación: Quinuclidinio-N-óxido

Reducción: 1,2,3,4-tetrahidroquinuclidinio

Sustitución: Derivados de quinuclidinio alquilados

Aplicaciones Científicas De Investigación

Quinuclidinio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Quinuclidinio ejerce sus efectos al interactuar con las neuronas adrenérgicas y reducir los niveles de norepinefrina en el corazón. Bloquea las neuronas adrenérgicas, lo que lleva a una disminución de la presión arterial y un aumento de la diuresis y la saluresis. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción todavía están bajo investigación .

Comparación Con Compuestos Similares

Pharmacological Distinctions

- This compound Bromide : As a quaternary ammonium compound, it likely exerts antihypertensive effects via peripheral adrenergic receptor blockade or ganglionic inhibition, though its exact mechanism remains less well-characterized compared to modern agents .

- Mibefradil: A T-type calcium channel blocker withdrawn from clinical use due to drug-drug interactions but noted for its selectivity over L-type channels .

Pharmacokinetic Considerations

- Bioavailability : this compound’s quaternary ammonium structure limits oral absorption, necessitating parenteral administration, whereas amiquinsin and mibefradil exhibit better oral bioavailability due to neutral or lipophilic structures .

- Metabolism : Mibefradil undergoes hepatic CYP3A4 metabolism, contributing to its interaction profile, while this compound’s metabolism is less documented .

Functional Analogues: Ganglionic Blockers and Calcium Modulators

This compound shares functional similarities with hexamethonium (ganglionic blocker) and verapamil (calcium channel blocker), though structural differences dictate distinct clinical applications:

| Parameter | This compound Bromide | Hexamethonium | Verapamil |

|---|---|---|---|

| Mechanism | Ganglionic inhibition | Ganglionic blockade | L-type calcium channel blockade |

| Structure | Bicyclic ammonium | Bis-quaternary ammonium | Arylalkylamine |

| Administration | Parenteral | Oral/Parenteral | Oral |

| Clinical Use | Hypertension (historical) | Hypertension (obsolete) | Hypertension, angina |

Research Findings and Limitations

- Synthesis Challenges: this compound’s bicyclic core requires multi-step synthesis involving quaternization and cyclization, contrasting with simpler quinoline (amiquinsin) or benzimidazole (mibefradil) frameworks .

- Toxicity Data: Limited modern studies exist on this compound’s toxicity, whereas mibefradil’s hepatotoxicity and amiquinsin’s vasodilatory side effects are better documented .

- Regulatory Status : this compound remains listed in pharmacopeias but is rarely used clinically, overshadowed by safer alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.